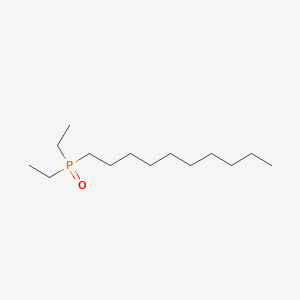

Decyl(diethyl)oxo-lambda~5~-phosphane

Description

Decyl(diethyl)oxo-λ⁵-phosphane is an organophosphorus compound featuring a pentavalent phosphorus center (denoted as λ⁵-phosphane) bonded to a decyl chain, two ethyl groups, and an oxo ligand. The λ⁵ designation indicates the phosphorus atom’s +5 oxidation state, stabilized by hypervalent bonding. While specific data on this compound are sparse in the literature, its structural analogs provide insights into its behavior .

Properties

CAS No. |

70709-57-8 |

|---|---|

Molecular Formula |

C14H31OP |

Molecular Weight |

246.37 g/mol |

IUPAC Name |

1-diethylphosphoryldecane |

InChI |

InChI=1S/C14H31OP/c1-4-7-8-9-10-11-12-13-14-16(15,5-2)6-3/h4-14H2,1-3H3 |

InChI Key |

ORGMNEWUWLFNFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCP(=O)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(diethyl)oxo-lambda~5~-phosphane typically involves the reaction of decylphosphine with diethylphosphite under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decyl(diethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

Substitution: The compound can participate in substitution reactions, where the decyl or diethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine alcohols, and substituted phosphines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Decyl(diethyl)oxo-lambda~5~-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl(diethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The oxo group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Decyl(diethyl)oxo-λ⁵-phosphane and related λ⁵-phosphanes:

Key Comparative Insights:

Electronic Effects :

- The oxo group in Decyl(diethyl)oxo-λ⁵-phosphane withdraws electron density, polarizing the P=O bond and enhancing electrophilicity at phosphorus. In contrast, thioxo analogs (e.g., Diethyl phosphorochlorothioate) exhibit greater leaving-group aptitude due to sulfur’s lower electronegativity, making them more reactive in nucleophilic substitutions .

- Aryl-substituted λ⁵-phosphanes (e.g., (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) benefit from resonance stabilization, whereas alkyl chains in the target compound prioritize hydrophobicity .

Solubility and Reactivity: The decyl chain in the target compound likely increases solubility in non-polar solvents, contrasting with aryl-substituted analogs that exhibit lower solubility due to steric bulk . Phosphane gold(I) compounds with hydrophilic ligands (e.g., hydroxyl or carboxyl groups) show reduced cytotoxicity, suggesting that Decyl(diethyl)oxo-λ⁵-phosphane’s alkyl groups might enhance membrane permeability in biological systems .

Applications :

- Anticancer activity : Phosphane ligands with N-Au-P bonds (e.g., ’s compounds 5 and 6) inhibit enzymes like DHFR and TrxR (IC₅₀ ~3.46 µM). The target compound’s lack of protic groups may similarly favor bioactivity .

- Coordination chemistry : Triphenylphosphane in gold(I) complexes demonstrates strong protein binding (Ksv ~10⁴ M⁻¹), suggesting that Decyl(diethyl)oxo-λ⁵-phosphane could serve as a ligand for metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.